molecular formula C15H14N2O2 B5778288 1-(3,4-Dimethoxyphenyl)benzimidazole

1-(3,4-Dimethoxyphenyl)benzimidazole

Cat. No.: B5778288
M. Wt: 254.28 g/mol
InChI Key: FEMMNPKYEJDLHN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole core substituted with a 3,4-dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dimethoxybenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction can be summarized as follows:

    Reactants: Ortho-phenylenediamine and 3,4-dimethoxybenzaldehyde.

    Catalyst: Sodium metabisulfite.

    Solvent: A mixture of solvents, often including water and hexane.

    Conditions: Mild temperature and atmospheric pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. Green chemistry approaches, such as using less toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazoles .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)benzimidazole exerts its effects involves its interaction with various molecular targets. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets involved in cancer progression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMMNPKYEJDLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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